molecular formula C21H28O3 B1496812 1,3-Bis(4-propylphenoxy)propan-2-ol

1,3-Bis(4-propylphenoxy)propan-2-ol

Cat. No.: B1496812
M. Wt: 328.4 g/mol
InChI Key: HUNNWRPLGWMIFB-UHFFFAOYSA-N
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Description

1,3-Bis(4-propylphenoxy)propan-2-ol is a propan-2-ol derivative featuring two 4-propylphenoxy substituents at the 1- and 3-positions.

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

1,3-bis(4-propylphenoxy)propan-2-ol

InChI

InChI=1S/C21H28O3/c1-3-5-17-7-11-20(12-8-17)23-15-19(22)16-24-21-13-9-18(6-4-2)10-14-21/h7-14,19,22H,3-6,15-16H2,1-2H3

InChI Key

HUNNWRPLGWMIFB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ether-Functionalized Derivatives

1,3-Bis(2-chloro/azido/aminoethoxy)propan-2-ol Derivatives These compounds (e.g., 1,3-Bis(2-chloroethoxy)propan-2-ol, 1,3-Bis(2-azidoethoxy)propan-2-ol, and 1,3-Bis(2-aminoethoxy)propan-2-ol) share the propan-2-ol backbone but differ in substituents. Key distinctions include:

  • Synthesis: The chloroethoxy derivative is synthesized via BF₃-catalyzed esterification (64.6% yield), while the azido and amino derivatives involve nucleophilic substitution (92% yield for azido) and Staudinger reduction, respectively .
Property 1,3-Bis(4-propylphenoxy)propan-2-ol (Hypothetical) 1,3-Bis(2-chloroethoxy)propan-2-ol
Substituents 4-propylphenoxy 2-chloroethoxy
Molecular Weight (g/mol) ~330 (estimated) ~237
Yield Not reported 64.6%
Applications Surfactants, coordination chemistry Intermediate for azido/amino derivatives

Amino-Functionalized Derivatives

1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol This compound features pyridylmethylamino arms, enabling strong metal coordination. Compared to the target compound:

  • Coordination Chemistry: Forms stable Cu(II) complexes with distorted square planar geometry (e.g., Cu₂(I)(OH₂)(Cl)₃·2H₂O) . The target’s phenoxy groups may exhibit weaker metal-binding affinity but greater steric hindrance.
  • Applications : Used in catalysis and metal-organic frameworks (MOFs) , whereas the target’s lipophilic groups may favor membrane permeability in drug design.

Glycol Derivatives (Tripropylene Glycol)

Tripropylene glycol (CASRN 24800-44-0) is a polyether glycol with distinct properties:

  • Physical Properties : Lower log P (hydrophilic) vs. the target compound’s higher log P (lipophilic).
  • Toxicity: Classified as low-priority (LPS) by the EPA due to minimal health risks , whereas phenoxy derivatives may require more rigorous toxicity profiling.

Research Findings and Data Gaps

  • Synthetic Challenges: The target compound’s 4-propylphenoxy groups likely require advanced coupling reagents (e.g., Mitsunobu conditions) compared to simpler ethoxy derivatives .
  • Structural Analysis: The Cu(II) complex in highlights how substituent bulkiness (picolylamine vs. phenoxy) affects coordination geometry—critical for designing metal-binding agents.

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